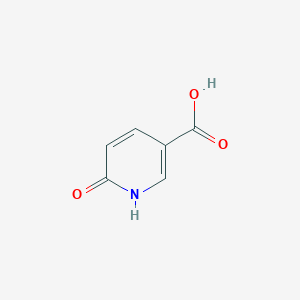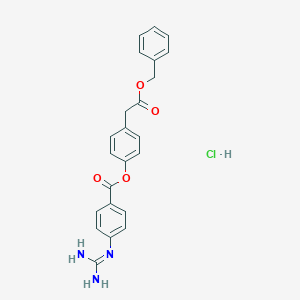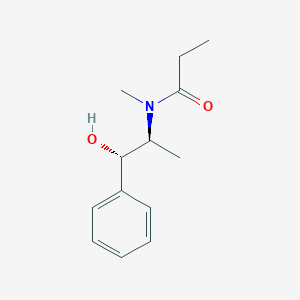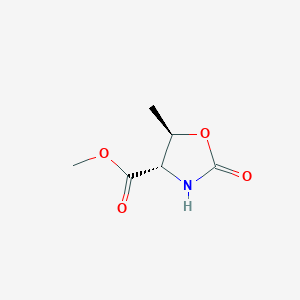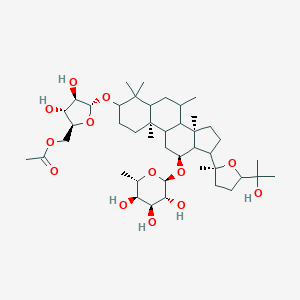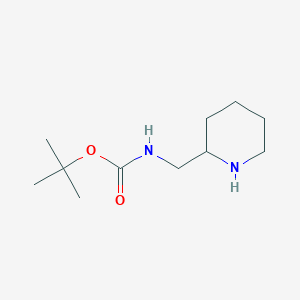
2-(Boc-aminomethyl)-piperidine
Descripción general
Descripción
2-(Boc-aminomethyl)-piperidine is a chemical compound that serves as a versatile intermediate in the synthesis of various piperidine alkaloids and related structures. It is characterized by the presence of a Boc-protected amino group attached to the piperidine ring, which is a common structural motif in many bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-(Boc-aminomethyl)-piperidine derivatives has been explored through various methods. One approach involves the kinetic resolution of N-Boc-piperidine-2-ethanol, which allows for the discrimination of remote stereocenters and provides a pathway to enantioselectively prepare piperidine alkaloids . Another method includes the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine, which has been used to synthesize both enantiomers of 2-substituted piperidines . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] demonstrates the use of N-Boc-piperidine derivatives in forming more complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of related N-Boc-protected piperidine compounds has been extensively studied using spectroscopic techniques and computational methods. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, and its molecular geometry and vibrational frequencies were determined using Density Functional Theory (DFT) .
Chemical Reactions Analysis
2-(Boc-aminomethyl)-piperidine and its analogs participate in various chemical reactions that are crucial for the synthesis of complex molecules. For example, the oxymercuration–demercuration reaction has been employed for the regio- and stereoselective synthesis of piperidine alkaloids . Moreover, the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been used for the enantioselective synthesis of substituted piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Boc-aminomethyl)-piperidine derivatives are influenced by their molecular structure. The Boc group provides steric bulk and protects the amine functionality during synthetic transformations. The spectroscopic studies and computational analyses provide insights into the electronic properties, such as the HOMO-LUMO gap, which can influence the chemical reactivity of the molecule . The molecular docking studies suggest potential biological activities, as seen in the anticancer activity investigation against VEGFR-2 Kinase inhibitor receptors .
Aplicaciones Científicas De Investigación
-
Antibacterial and Antibiofilm Agents
- Methods of Application : Researchers synthesized cationic peptidomimetic Gly-POX via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers. This polymer effectively killed MRSA persisters due to its membrane-damaging capacity .
- Results : The synthesized cationic polymers show promise as potent adjuvants to overcome bacterial membrane-related resistance mechanisms and as effective antibiofilm agents .
-
Cellulose Surface Modification
- Summary : Butyl 4-(Boc-aminomethyl) phenyl isothiocyanate was used to modify nanofibrillated cellulose (NFC) surfaces. The method involves carbamylation, where isocyanic acid binds to cellulose functional groups, altering the surface properties of NFCs .
- Results : The modified NFCs could find applications in various fields, including drug synthesis and biomolecular studies .
-
Drug Synthesis
- Summary : 2-(Boc-aminomethyl)-phenylacetic acid is a versatile compound used in scientific research. Its unique properties make it ideal for drug synthesis and biomolecular studies.
These applications highlight the diverse uses of 2-(Boc-aminomethyl)-piperidine across different scientific domains. If you need further details or have additional questions, feel free to ask! 😊
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(piperidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUVVRMWMDZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)-piperidine | |
CAS RN |
141774-61-0 | |
| Record name | 2-(Aminomethyl)piperidine, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

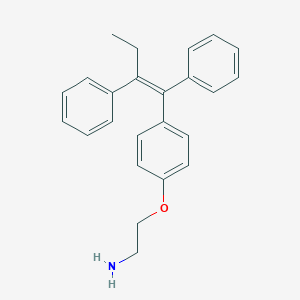
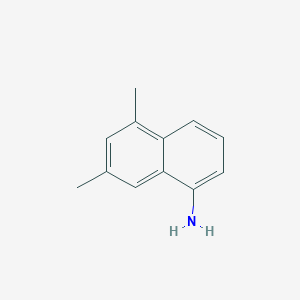
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
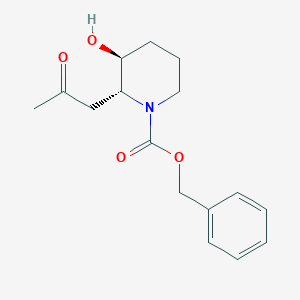
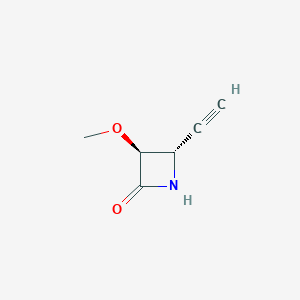
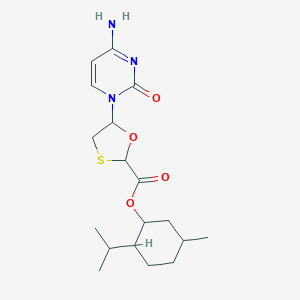
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
